molecular formula C14H13ClN2O4S B2892149 4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide CAS No. 380335-72-8

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B2892149
CAS No.: 380335-72-8
M. Wt: 340.78
InChI Key: ZQNDSTJXPOGQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a nitro group at position 3, and two nitrogen-bound substituents: an ethyl group and a phenyl group. Its molecular formula is C₁₃H₁₁ClN₂O₄S, with a molecular weight of 326.76 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-2-16(11-6-4-3-5-7-11)22(20,21)12-8-9-13(15)14(10-12)17(18)19/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNDSTJXPOGQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting pre-synthesized 4-chloro-3-nitrobenzenesulfonyl chloride with N-ethylaniline in a biphasic aqueous-organic system. This method capitalizes on the nucleophilic displacement of the sulfonyl chloride group by the amine.

Procedure :

  • N-Ethylaniline (20 mmol) is suspended in distilled water (30 mL) in a round-bottom flask.
  • Aqueous sodium carbonate (Na₂CO₃) is added to adjust the pH to 9–10, activating the amine for nucleophilic attack.
  • 4-Chloro-3-nitrobenzenesulfonyl chloride (20 mmol) is introduced under vigorous stirring at 25–30°C.
  • The reaction is monitored via TLC (n-hexane/EtOAc, 7:3) until completion (2–4 hours).
  • The crude product is precipitated by acidifying the mixture with HCl (pH 4–6), filtered, and recrystallized from ethanol.

Yield : 80–85%.
Key Advantage : This one-pot method avoids intermediate purification, making it industrially scalable.

Stepwise Alkylation-Nitration of N-Phenyl-4-Chlorobenzenesulfonamide

Synthesis of N-Phenyl-4-Chlorobenzenesulfonamide

4-Chlorobenzenesulfonyl chloride is first reacted with aniline to form the monosubstituted sulfonamide:

  • Aniline (20 mmol) is treated with 4-chlorobenzenesulfonyl chloride (20 mmol) in water at pH 9–10.
  • The intermediate N-phenyl-4-chlorobenzenesulfonamide is isolated in 88–92% yield.

N-Alkylation with Ethyl Iodide

The monosubstituted sulfonamide undergoes alkylation to introduce the ethyl group:

  • N-Phenyl-4-chlorobenzenesulfonamide (10 mmol) is dissolved in dry DMF (20 mL).
  • Sodium hydride (12 mmol) is added to deprotonate the sulfonamide nitrogen.
  • Ethyl iodide (12 mmol) is introduced dropwise at 0°C, followed by stirring at room temperature for 6–8 hours.
  • The product N-ethyl-N-phenyl-4-chlorobenzenesulfonamide is purified via column chromatography (SiO₂, n-hexane/EtOAc).

Yield : 75–80%.

Nitration at Position 3

The final nitro group is introduced via electrophilic aromatic substitution:

  • N-Ethyl-N-phenyl-4-chlorobenzenesulfonamide (10 mmol) is dissolved in concentrated sulfuric acid (15 mL) at 0°C.
  • Fuming nitric acid (HNO₃, 12 mmol) is added dropwise, maintaining the temperature below 5°C.
  • The mixture is stirred for 2 hours, then quenched with ice water.
  • The nitro product is extracted with dichloromethane, dried (Na₂SO₄), and recrystallized from methanol.

Yield : 65–70%.
Regioselectivity Note : The sulfonamide and chloro groups act as meta-directors, ensuring nitration at position 3.

Friedel-Crafts-Assisted Synthesis via 4,4'-Dichlorodiphenyl Sulfone

Preparation of 4,4'-Dichlorodiphenyl Sulfone

A patent-derived method uses 4-chlorobenzenesulfochloride and chlorobenzene in a Friedel-Crafts reaction:

  • 4-Chlorobenzenesulfochloride (1 mol) is mixed with chlorobenzene (2 mol) and FeCl₃ (5 mol%) at 140–160°C.
  • The reaction produces 4,4'-dichlorodiphenyl sulfone (mp 148°C) in 85–90% yield.

Functionalization to Target Compound

The sulfone intermediate is converted to the sulfonamide via ammonolysis and alkylation:

  • 4,4'-Dichlorodiphenyl sulfone (1 mol) is refluxed with ethylamine (2 mol) in ethanol for 12 hours.
  • The resulting 4-chloro-N-ethylbenzenesulfonamide is nitrated as described in Section 2.3.

Yield : 60–65% (over two steps).

Comparative Analysis of Methods

Method Yield Complexity Industrial Viability
Direct Sulfonylation 80–85% Low High
Stepwise Alkylation 65–70% Moderate Moderate
Friedel-Crafts Route 60–65% High Low

Key Observations :

  • The direct sulfonylation route (Section 1) offers the highest yield and simplicity, but requires access to 4-chloro-3-nitrobenzenesulfonyl chloride , which itself demands specialized nitration conditions.
  • The stepwise alkylation-nitration approach (Section 2) is more versatile for laboratories lacking sulfonyl chloride precursors.
  • The Friedel-Crafts method (Section 3) is less practical due to multi-step functionalization and lower yields.

Industrial-Scale Considerations

For bulk production, the direct sulfonylation method is preferred:

  • Solvent Recovery : Ethanol and DMF are distilled and reused to reduce costs.
  • Waste Management : Acidic byproducts are neutralized with lime (CaO), yielding inert gypsum (CaSO₄).
  • Quality Control : HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms purity >99%.

Challenges and Optimization Strategies

  • Nitration Side Reactions : Over-nitration can occur if temperature exceeds 5°C. Rigorous cooling and stoichiometric HNO₃ control are critical.
  • Alkylation Incompleteness : Residual monosubstituted sulfonamide is removed via selective crystallization in n-hexane.
  • Sulfonyl Chloride Hydrolysis : Anhydrous conditions (molecular sieves) prevent hydrolysis during sulfonylation.

Chemical Reactions Analysis

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a. N-Alkyl vs. N-Aryl Groups

  • 4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide (CAS 6409-51-4): Replacing the ethyl group with a methyl group reduces steric bulk, slightly lowering the molecular weight to 326.76 g/mol (same formula as the target compound due to substituent swap). This minor change may enhance crystallinity or alter binding interactions in biological systems .
  • 4-Chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide : Substituting the ethyl group with a 2,4-dimethylphenyl group increases hydrophobicity and molecular weight (C₁₄H₁₃ClN₂O₄S , 340.78 g/mol ) . The aromatic substituent may improve membrane permeability in drug design.

b. Dual N-Substituents

  • N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide hydrochloride (Compound 10c): Incorporates a diazepane ring, increasing molecular weight to 379.90 g/mol and introducing basicity, which enhances water solubility in protonated form .

Variations in Benzene Ring Substituents

a. Nitro vs. Amino Groups

  • 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1): Replacing the nitro group with an amino group (C₁₃H₁₂BrClN₂O₃S, 391.67 g/mol) reduces electron-withdrawing effects, increasing nucleophilicity. The bromo and methoxy substituents further modulate electronic properties and steric hindrance .

b. Chloro and Methyl Combinations

  • 4-Chloro-N-(3-chloro-phenyl)-2-methyl-benzene-sulfonamide: Features dual chloro substituents and a methyl group (C₁₃H₁₁Cl₂NO₂S, 308.25 g/mol).

Functional Group Additions

  • N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide (CAS 1274702-33-8): Incorporates an aminomethyl group (C₁₃H₁₃ClN₂O₂S, 296.78 g/mol), introducing a primary amine that increases solubility in acidic environments .
  • N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE (CAS 77933-82-7): Adds a chloroacetyl group, enabling reactivity in nucleophilic substitution reactions (C₉H₉ClNO₃S, 246.69 g/mol) .

Key Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
4-Chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide C₁₃H₁₁ClN₂O₄S 326.76 N-ethyl, N-phenyl, 4-Cl, 3-NO₂
4-Chloro-N-methyl-3-nitro-N-phenylbenzenesulphonamide C₁₃H₁₁ClN₂O₄S 326.76 N-methyl, N-phenyl, 4-Cl, 3-NO₂
4-Chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide C₁₄H₁₃ClN₂O₄S 340.78 2,4-dimethylphenyl, 4-Cl, 3-NO₂
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S 391.67 3-NH₂, 3-Br, 4-OCH₃, 4-Cl

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Nitro (-NO₂) Enhances electron-withdrawing effects; reduces basicity Target compound
Amino (-NH₂) Increases nucleophilicity and solubility in acidic media CAS 721908-30-1
Diazepane ring Introduces basicity and conformational flexibility Compound 10c
Chloroacetyl (-COCH₂Cl) Enables covalent binding to nucleophiles (e.g., thiols) CAS 77933-82-7

Biological Activity

4-Chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of sulfonamides known for their pharmacological significance, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

The molecular formula of this compound is C14H15ClN2O2S, with a molecular weight of approximately 310.8 g/mol. The compound features a sulfonamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial growth. The nitro and sulfonamide groups play significant roles in modulating these interactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Anti-inflammatory Action : It has been shown to reduce inflammatory responses by modulating the activity of pro-inflammatory cytokines.

Biological Activity Overview

Numerous studies have investigated the biological activities associated with this compound. Below are some key findings:

Activity Effect Reference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Anti-fibrillizationInhibits aggregation of α-synuclein
Cardiovascular effectsAlters perfusion pressure and coronary resistance

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several sulfonamide derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The compound's mechanism involved the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Anti-inflammatory Effects

Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines in cell cultures. In vivo studies using animal models indicated a marked decrease in edema when treated with this sulfonamide, suggesting potential therapeutic applications in treating inflammatory diseases.

Anti-fibrillization Properties

Recent investigations into neurodegenerative diseases highlighted the compound's ability to inhibit fibril formation of α-synuclein, a protein implicated in Parkinson's disease. This suggests that this compound may possess neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-ethyl-3-nitro-N-phenylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, analogous sulfonamides are prepared by reacting sulfonyl chlorides with substituted amines under inert atmospheres. Optimization involves controlling stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine), temperature (0–5°C for exothermic reactions), and solvents (e.g., dichloromethane or THF). Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is used for purification .

Q. Which spectroscopic techniques are critical for characterizing this sulfonamide, and what key spectral features confirm its structure?

  • Methodological Answer:

  • 1H/13C NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing nitro and sulfonamide groups. Ethyl groups show triplet (CH2, δ 1.2–1.5 ppm) and quartet (CH3, δ 3.5–4.0 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should match the molecular weight (e.g., ~365 g/mol). Fragmentation patterns (e.g., loss of Cl or NO2) confirm substituents .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Nitro groups may reduce thermal stability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives?

  • Methodological Answer: Discrepancies in SAR (e.g., conflicting bioactivity trends) require:

  • Meta-Analysis : Compare datasets from multiple studies (e.g., substituent effects on logP vs. IC50).
  • Computational Validation : Use molecular docking (AutoDock Vina) to assess binding poses despite steric clashes from bulky groups (e.g., phenyl vs. ethyl).
  • Example: Ethyl substitution may enhance solubility but reduce target affinity compared to bulkier analogs .

Q. How can computational methods predict the compound’s interactions with biological targets, and what limitations exist?

  • Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., carbonic anhydrase) using AMBER or GROMACS. Focus on sulfonamide’s sulfone oxygen interactions with Zn²+ in active sites.
  • Limitations : Force fields may misrepresent nitro group polarization, requiring QM/MM hybrid models for accuracy .

Q. What experimental designs address low aqueous solubility of nitro-substituted sulfonamides in biological assays?

  • Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve compounds, ensuring compatibility with cell-based assays.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability.
  • Structural Modifications : Introduce polar groups (e.g., -OH, -NH2) via post-synthetic reduction of nitro groups .

Q. How do researchers validate conflicting bioactivity results across different assay platforms?

  • Methodological Answer:

  • Cross-Platform Replication : Test in orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Control Standardization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize inter-lab variability.
  • Dose-Response Curves : Use Hill slopes to differentiate true activity from assay artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.